molecular formula C25H25ClFN3O2 B12717441 Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride CAS No. 83736-75-8

Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride

Cat. No.: B12717441
CAS No.: 83736-75-8
M. Wt: 453.9 g/mol
InChI Key: XZZUPVBPZZTWTL-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring, a fluorophenyl group, and a methoxy group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride typically involves multiple steps, including the formation of the benzodiazepine ring and the introduction of the fluorophenyl and methoxy groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the benzodiazepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the benzodiazepine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and substituted analogs.

Scientific Research Applications

Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in studies of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride involves binding to specific molecular targets, such as receptors and enzymes. The compound modulates the activity of these targets, leading to various biological effects. Key pathways involved include:

    Receptor Binding: Interaction with GABA receptors in the central nervous system.

    Enzyme Inhibition: Inhibition of specific enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the benzodiazepine ring.

    4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: Contains a similar benzamide structure with different functional groups.

Uniqueness

Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is unique due to its combination of a benzodiazepine ring, fluorophenyl group, and methoxy group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83736-75-8

Molecular Formula

C25H25ClFN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C25H24FN3O2.ClH/c1-29-20(16-28-25(30)18-9-13-21(31-2)14-10-18)15-27-24(17-7-11-19(26)12-8-17)22-5-3-4-6-23(22)29;/h3-14,20H,15-16H2,1-2H3,(H,28,30);1H

InChI Key

XZZUPVBPZZTWTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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